Scientific Field: Medicinal Chemistry
Summary of the Application: The pyrrolidine ring, which is a part of the “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods of Application: The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds.
Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Scientific Field: Biochemistry
Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps.
Results or Outcomes: The successful synthesis of Biotin using “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” as a key intermediate.
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring, alongside a carboxylate functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions to optimize yield and purity .
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has potential applications in:
Interaction studies involving tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate are essential for understanding its potential biological effects and mechanisms. Research typically focuses on:
Several compounds share structural similarities with tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | Contains an oxo group; potential for different reactivity. |
| Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C12H22N2O4 | Incorporates a carbamoyl group; may exhibit different biological activity. |
| (R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | C12H23NO4 | Stereoisomer with potentially distinct pharmacological properties. |
These compounds highlight the diversity within pyrrolidine derivatives and underscore the unique characteristics of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, particularly its specific substituents that influence its reactivity and biological interactions .
The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate first gained prominence in the late 20th century through parallel developments in amino acid derivatization and heterocyclic chemistry. Key milestones include:
1984: Initial reports demonstrated the utility of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries, laying groundwork for later derivatives.
2005: Advanced stereocontrol strategies emerged using C2-symmetric pyrrolidine frameworks, with methoxymethyl groups proving particularly effective in asymmetric conjugate additions.
2010: A landmark synthesis from L-serine established efficient routes to enantiopure derivatives, achieving the title compound in three steps with 54% overall yield through stannoxane-mediated lactamization.
2017: Scalable industrial processes were developed for related tert-butyl pyrrolidine carboxylates, enabling kilogram-scale production for pharmaceutical applications.
This progression reflects shifting priorities from fundamental heterocyclic chemistry to applied asymmetric catalysis and drug discovery.
Early investigations centered on the compound's conformational properties, with X-ray crystallography revealing its envelope-shaped pyrrolidine ring and rotational symmetry in crystalline states. Subsequent research bifurcated along two trajectories:
Medicinal Chemistry Applications:
Synthetic Methodology Development:
Recent advances (2020–2025) focus on computational modeling of transition states in stereodetermining steps, enabling rational design of derivatives with enhanced enantioselectivity.
The compound's stereochemical architecture makes it indispensable for:
Chiral Auxiliary Design:
Catalytic Cycle Participation:
Table 1: Key Asymmetric Transformations Enabled by the Compound
The methoxymethyl group's dual role as both steric director and hydrogen bond acceptor has been particularly impactful. Nuclear Overhauser effect (NOE) studies confirm its ability to enforce specific transition state geometries through non-covalent interactions.
The target is a C-2‐substituted, N-Boc-protected pyrrolidine bearing a tert-butyl ester (t-BuO–) and a methoxymethyl (MOM) side chain at the quaternary centre.
Target ─┐ ──deprotect/functional-group interconversion──► N-Boc-L-proline tert-butyl ester ├─α-alkylation (enolate or carbanion)────────────► N-Boc-L-proline tert-butyl ester └─Wittig homologation of a C-2 aldehyde──────────► N-Boc-L-proline-2-carbaldehyde tert-butyl esterα-Alkylation disconnection
Deprotonation at C-2 of the N-Boc-protected tert-butyl ester gives a chiral enolate that can be alkylated with a methoxymethyl electrophile (e.g., chloromethyl methyl ether).
Wittig homologation disconnection
Oxidise C-2 to the aldehyde then react with methoxymethyl-triphenyl- phosphonium chloride under strong base to install the MOM moiety via a stabilized ylide [1].
Both disconnections retain the chiral centre inherited from L-proline and exploit the orthogonal stability of the tert-butyl ester and Boc groups during strongly basic steps.
| Route | Key Steps | Representative Yield | Notes | Citations |
|---|---|---|---|---|
| A. Enolate alkylation | i) L-Proline → N-Boc-L-proline tert-butyl ester (Boc₂O, t-BuOH); ii) LDA, –78 °C, THF; iii) MOMCl; iv) aqueous work-up | 63% (step iii, χ NMR) | Single-step C-2 substitution; requires rigorous anhydrous conditions to prevent O-alkylation [2] [3] | |
| B. Enolate alkylation (continuous-flow) | Same as A, but deprotonation/alkylation in micro-reactor (0 °C, 1 min residence) | 78–82% isolated on 0.5–5 mol scale | Improved heat removal and shorter contact time minimise racemisation | |
| C. Wittig homologation | i) Oxidation of C-2 (IBX) to aldehyde; ii) (Methoxymethyl)triphenylphosphonium Cl, t-BuOK, THF, 0 °C → rt, 1 h; iii) mild acidic work-up | 90% (step ii) [1]; 77.9% overall (multi-kg) [5] | Single carbon homologation; avoids chloromethyl methyl ether; E/Z mixture collapses after reduction | |
| D. Hydroxyproline diversion | L-Hydroxyproline → 4-methoxymethylene intermediate → catalytic hydrogenation (Pd/C) → target | 52–60% over four steps | Uses inexpensive hydroxyproline; all steps conducted < 80 °C [5] [6] |
Strategic choices
| Precursor | Commercial availability | Role in synthesis | Advantages | Citations |
|---|---|---|---|---|
| N-Boc-L-proline tert-butyl ester | multi-kg (≥ 98%) [7] [8] | Chiral scaffold, both protective groups in place | Direct enolate formation; no extra protections | |
| (Methoxymethyl)triphenylphosphonium Cl (MTPPCl) | 97–98%, kg lots [9] [10] | Stabilized ylide for Wittig route | Odour-free solid, 185–195 °C mp, long shelf life | |
| tert-Butoxide bases (Na, K) | widely available | Enolate generation & ylide activation | Non-nucleophilic, easy removal | |
| L-Hydroxyproline | commodity amino acid | Alternative chiral feedstock | Cost ≈ 15% of Boc-proline; opens oxidative pathways [5] |
The tert-butyl ester survives t-BuOK and LDA; the Boc group prevents intramolecular lactam formation. Triphenylphosphine oxide produced in the Wittig step is readily removed by trituration or silica.
| Parameter (Enolate route) | Observed effect | Optimised setting | Yield change |
|---|---|---|---|
| Base identity | NaH < LDA < LiTMP < t-BuOK/LDA combination | LDA, 1.05 eq | +12% [2] |
| Temperature | –40 °C: O-alkylation 15%; –78 °C: < 3% | –78 °C deprotonation, –60 °C alkylation | +8% |
| MOM electrophile | MOMCl vs MOMBr vs MOMOTf | MOMCl (safer), 1.2 eq | no loss |
| Solvent dryness | < 50 ppm H₂O gives racemisation < 1% ee loss | Distilled THF, 4 Å MS | +5% |
For the Wittig route, base loading (1.1 eq t-BuOK) and ylide age (< 30 min before aldehyde addition) were the dominant factors; rigorous exclusion of water raised isolated yield from 82% to 90% on gram scale [1].
Continuous-flow technology translated route A to pilot scale:
| Parameter | Batch (50 mmol) | Flow (0.5 mol h⁻¹) | Improvement |
|---|---|---|---|
| Residence time | 1 h deprotonation + 2 h alkylation | 60 s total | 180 × productivity |
| Racemisation | 4.5% ee loss | 1.2% ee loss | 3.7 × lower |
| Isolated yield | 66% | 82% | +16% |
| Space–time yield | 0.4 kg L⁻¹ h⁻¹ | 7.8 kg L⁻¹ h⁻¹ | 19.5 × |
Large-scale Wittig homologation (150 kg) used a telescoped protocol (aldehyde generation + ylide reaction in one pot) with crystalline salt removal by pressure filtration, delivering 77.9% overall yield and > 97% ee [5]. The only solid waste was triphenylphosphine oxide, separated mechanically and recycled to phosphonium salt.
| Route | Scale | Overall yield | ee retained | Reference |
|---|---|---|---|---|
| A (batch) | 0.05 mol | 63% | 92% ee | [2] |
| A (flow) | 1 mol | 82% | 97% ee | |
| C (Wittig) | 0.2 mol | 90% | 98% ee | [1] |
| C (Wittig, plant) | 600 mol | 77.9% | 97.5% ee | [5] |